

Application Note and Protocol: Hydrolysis of Methyl Salilocylate to Salicylic Acid

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Compound of Interest					
Compound Name:	Methyl salicylate				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid is a key precursor in the synthesis of acetylsalicylic acid (aspirin), a widely used analgesic and anti-inflammatory drug.[1][2] It also possesses antiseptic and anti-inflammatory properties, making it valuable in pharmaceuticals and food preservation.[3] One common laboratory-scale synthesis of salicylic acid involves the hydrolysis of **methyl salicylate**, a readily available ester also known as oil of wintergreen.[2][4] This process, typically carried out under basic conditions, is a saponification reaction that breaks the ester bond to yield the sodium salt of salicylic acid, which is subsequently acidified to produce the final product.[4][5] This application note provides a detailed protocol for the hydrolysis of **methyl salicylate** to salicylic acid, including reaction conditions, purification, and data presentation.

Reaction and Mechanism

The overall reaction involves the saponification of **methyl salicylate** with sodium hydroxide (NaOH) to form sodium salicylate and methanol. The subsequent acidification with a strong acid, such as sulfuric acid (H₂SO₄), protonates the salicylate salt to precipitate salicylic acid.[3] [4]

Reaction: HOC₆H₄COOCH₃ + NaOH → HOC₆H₄COO⁻Na⁺ + CH₃OH[6]

Acidification: HOC₆H₄COO⁻Na⁺ + H⁺ → HOC₆H₄COOH + Na⁺



The mechanism involves a nucleophilic attack by the hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that then collapses to form the carboxylate salt and methanol.[5]

Quantitative Data

The following table summarizes the key quantitative data for the reagents and product involved in this protocol.

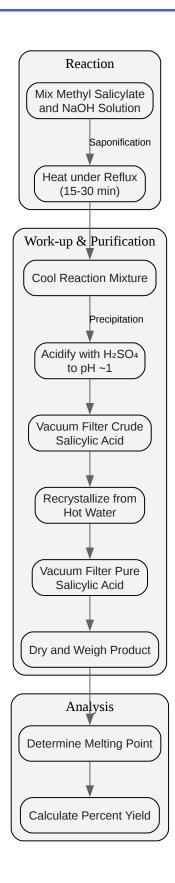
Compound	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)
Methyl Salicylate	152.15	-8	223	1.17
Sodium Hydroxide	40.00	318	1388	2.13
Salicylic Acid	138.12	159-161	211	1.44
Methanol	32.04	-97.6	64.7	0.792

Data sourced from multiple chemistry databases and experimental protocols.[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of salicylic acid from **methyl salicylate**.





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Caption: Experimental workflow for the synthesis of salicylic acid.



Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[2][3][7][8]

5.1. Materials and Equipment

- Methyl salicylate
- Sodium hydroxide (NaOH), 6 M solution
- Sulfuric acid (H2SO4), 3 M solution
- · Distilled or deionized water
- Blue litmus paper or pH paper
- Round-bottom flask (100 mL)
- Reflux condenser
- · Heating mantle or water bath
- Beakers (250 mL)
- Graduated cylinders
- Stirring rod
- · Buchner funnel and filter flask
- Filter paper
- Ice bath
- Melting point apparatus

5.2. Procedure

Part A: Saponification of Methyl Salicylate



- In a 100 mL round-bottom flask, combine 5.0 mL of **methyl salicylate** with 50 mL of 20% w/v aqueous sodium hydroxide solution (or approximately 40 mL of 6 M NaOH).[2][3] A white solid may form but will dissolve upon heating.[4]
- Add a boiling chip to the flask and attach a reflux condenser.
- Heat the mixture to a gentle boil using a heating mantle. Allow the mixture to reflux for 15-30 minutes.[1][3]

Part B: Isolation of Crude Salicylic Acid

- After the reflux period, allow the reaction mixture to cool to room temperature. The solution now contains the disodium salt of salicylic acid.[4]
- Transfer the cooled solution to a 250 mL beaker.
- Place the beaker in an ice bath to thoroughly chill the solution.
- Slowly, and with constant stirring, add 3 M sulfuric acid to the solution until it is acidic to litmus paper (pH of approximately 1).[7] This will cause the salicylic acid to precipitate out as a white solid.
- Collect the crude salicylic acid by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.[8]

Part C: Purification by Recrystallization

- Transfer the crude salicylic acid to a beaker.
- Add a minimum amount of hot water to dissolve the solid. It is recommended to use approximately 20 mL of hot water per gram of crude product.[4][9]
- If there are any insoluble impurities, perform a hot gravity filtration.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.



- Collect the purified salicylic acid crystals by vacuum filtration.
- Wash the crystals with a small amount of cold deionized water.
- Allow the crystals to dry completely in a desiccator or in an open container until the next laboratory period.[8][9]

5.3. Analysis

- Weigh the dry, purified salicylic acid and calculate the percent yield. A typical yield for this reaction is around 86%.[10]
- Determine the melting point of the purified salicylic acid. Pure salicylic acid has a melting point range of 159-161 °C.[4][8] A sharp melting point close to this range indicates high purity.[8]

Safety Precautions

- Sodium hydroxide and sulfuric acid are corrosive and can cause severe burns. Handle with care and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
- Methyl salicylate is harmful if swallowed.
- Perform the reaction in a well-ventilated fume hood.
- Handle hot glassware with appropriate clamps and heat-resistant gloves.

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